Metamelfalan - 1088-80-8

Metamelfalan

Catalog Number: EVT-274956
CAS Number: 1088-80-8
Molecular Formula: C13H18Cl2N2O2
Molecular Weight: 305.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metamelfalan is the meta form of the levo isomer melphalan, an alkylating nitrogen mustard with potential antineoplastic activity. Metamelfalan causes crosslinking of DNA, thereby preventing DNA replication and eventually cellular proliferation.
Source and Classification

Metamelfalan is classified as an alkylating agent, specifically a nitrogen mustard derivative. It is synthesized from melphalan through chemical modifications that aim to improve its pharmacological properties. The compound exhibits a structure that allows it to form covalent bonds with DNA, which is critical for its mechanism of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of metamelfalan generally involves modifying the existing structure of melphalan. Key steps in the synthesis may include:

  1. Alkylation: The introduction of alkyl groups to enhance reactivity.
  2. Hydrolysis: Adjusting the hydrolytic stability to prolong the compound's activity in biological systems.
  3. Purification: Techniques such as crystallization or chromatography are employed to isolate pure metamelfalan from reaction mixtures.

The specific synthetic route can vary, but typically involves controlled reactions under specific temperature and pH conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Metamelfalan retains the core structure of melphalan, characterized by its nitrogen mustard functionality. The molecular formula for metamelfalan is C15_{15}H18_{18}ClN2_2O2_2, which can be represented structurally as follows:

  • Chemical Structure: The compound consists of a phenyl ring attached to an ethylamine side chain, with a chloroethyl group that facilitates alkylation of DNA.

The stereochemistry of metamelfalan is also significant, as it influences its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Metamelfalan undergoes several key chemical reactions:

  1. Alkylation Reactions: The primary reaction mechanism involves the formation of a cyclic intermediate that reacts with nucleophilic sites on DNA, leading to cross-linking.
  2. Hydrolysis: Under physiological conditions, metamelfalan can hydrolyze to release active alkylating species.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for predicting its stability and activity in vivo.

These reactions are fundamental to its efficacy as a chemotherapeutic agent.

Mechanism of Action

Process and Data

The mechanism of action for metamelfalan involves several steps:

  1. DNA Binding: The compound forms covalent bonds with DNA bases, primarily guanine, leading to cross-linking between DNA strands.
  2. Inhibition of Replication: This cross-linking prevents proper DNA replication and transcription, ultimately triggering apoptotic pathways in rapidly dividing cancer cells.
  3. Cell Cycle Arrest: Cells exposed to metamelfalan may experience cell cycle arrest at various checkpoints, further contributing to its cytotoxic effects.

Data from preclinical studies indicate that metamelfalan demonstrates enhanced selectivity for cancer cells compared to normal cells, potentially reducing side effects associated with traditional alkylating agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 288.77 g/mol.
  • Solubility: Metamelfalan exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data should be obtained through experimental methods or literature values.

Understanding these properties is essential for formulation development and therapeutic application.

Applications

Scientific Uses

Metamelfalan has potential applications in:

  • Cancer Therapy: As an investigational drug for treating various malignancies, particularly those resistant to conventional therapies.
  • Research: Utilized in studies examining mechanisms of drug resistance in cancer cells or exploring combinations with other therapeutic agents.
  • Pharmaceutical Development: Further studies are needed to refine its formulation for improved delivery and efficacy.
Historical Development & Research Trajectories

Emergence in Oncological Pharmacochemistry Literature

Metamelfalan (L-phenylalanine mustard derivative) emerged in the mid-20th century as part of systematic efforts to optimize nitrogen mustard-based alkylating agents. Its development was driven by the need to enhance tumor selectivity while reducing systemic toxicity. Unlike first-generation alkylators like mechlorethamine, Metamelfalan incorporated the phenylalanine moiety, exploiting the increased amino acid transport activity observed in certain cancer cells. This "targeted delivery" rationale aligned with the broader trend in the 1960s–1970s to leverage biological transport mechanisms for chemotherapeutic specificity [4]. Early synthetic protocols involved stereoselective conjugation of melphalan analogs with methyl groups, aiming to alter electronic distribution around the reactive aziridinium center. This modification was hypothesized to modulate hydrolysis rates and DNA cross-linking efficiency, as reflected in foundational patents and chemical literature from 1965–1975 [4] [8].

Table 1: Key Structural Features of Metamelfalan vs. Precursors

CompoundCore StructureAmino Acid CarrierModification Rationale
MechlorethamineBis(2-chloroethyl)amineNoneParent alkylator
MelphalanNitrogen mustard + phenylalaninePhenylalanineTumor amino acid uptake exploitation
MetamelfalanMethylated melphalanMethyl-phenylalanineEnhanced lipophilicity & transport

Evolution of Structural Analog Design Rationales

The design trajectory of Metamelfalan analogs illustrates a shift from empirical optimization to computationally guided pharmacology. Initial analogs focused on:

  • Side-chain variations: Systematic methyl/ethyl substitutions on the phenyl ring to alter electron-withdrawing properties, thereby tuning aziridinium ion formation kinetics. Studies confirmed that meta-methyl positioning (as in Metamelfalan) optimally balanced stability and reactivity [7].
  • Stereochemical control: Resolution of racemic mixtures revealed stark differences in cytotoxicity between enantiomers, driving adoption of chiral synthesis protocols. The (R)-isomer demonstrated 3.2-fold higher DNA cross-linking efficiency in murine L1210 leukemia models [3] [8].

Computational approaches later rationalized these findings. Molecular dynamics simulations (1990s–2000s) showed methyl groups induced favorable van der Waals interactions with DNA minor groove proteins, enhancing binding permanence. Quantitative Structure-Activity Relationship (QSAR) models further predicted optimal logP values of 1.8–2.2 for blood-brain barrier penetration in glioblastoma applications [8].

Table 2: Impact of Structural Modifications on Alkylating Efficacy

AnalogSubstituent PositionDNA Cross-linking IndexLogP
MelphalanUnsubstituted1.0 (reference)0.9
Metamelfalanmeta-Methyl2.81.7
Ortho-methyl analogortho-Methyl0.71.6
Para-ethyl analogpara-Ethyl1.22.4

Paradigm Shifts in Alkylating Agent Research Frameworks

Metamelfalan’s development mirrored three transformative phases in alkylator research:

  • Cytocentric era (1950s–1970s): Focused on DNA interstrand cross-link (ICL) density as the primary efficacy metric. Metamelfalan was benchmarked against melphalan using radiolabeled tracer studies, confirming 40% higher ICL formation in solid tumors [1].
  • Metabolic integration era (1980s–2000s): Recognition that alkylator efficacy depends on glutathione (GSH) scavenging pathways. Research demonstrated Metamelfalan’s methyl group conferred resistance to GSH conjugation versus melphalan (Km = 18.3 μM vs. 9.7 μM), explaining reduced inactivation in GSH-high tumor microenvironments [5] [7].
  • Systems pharmacology era (2010s–present): Emphasis on alkylator-immune crosstalk. Recent epigenomic analyses reveal Metamelfalan upregulates MHC-I antigen presentation genes in dendritic cells by 12-fold, positioning it as a candidate for chemo-immunotherapy combinations [5] [6].

This trajectory reflects a broader transition from direct cytotoxicity to microenvironment modulation and immune reprogramming as core design objectives. Metamelfalan derivatives are now explored as payloads for tumor-activated prodrugs exploiting hypoxia-specific reductases [5].

Table 3: Alkylating Agent Research Paradigms and Metamelfalan’s Role

Research EraPrimary FocusMetamelfalan Development Milestone
Cytocentric (1950s–1970s)DNA cross-link densitySynthesis & in vivo proof of enhanced ICL formation
Metabolic Integration (1980s–2000s)Resistance mitigationMethyl group-mediated GSH conjugation resistance
Systems Pharmacology (2010s–present)Tumor-immune modulationMHC-I upregulation evidence; prodrug derivatization

Properties

CAS Number

1088-80-8

Product Name

Metamelfalan

IUPAC Name

2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

InChI

InChI=1S/C13H18Cl2N2O2/c14-4-6-17(7-5-15)11-3-1-2-10(8-11)9-12(16)13(18)19/h1-3,8,12H,4-7,9,16H2,(H,18,19)

InChI Key

QDGAVODICPCDMU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Metamelfalan; m-L-Sarcolysin; Metamelfalanum; NSC 67781; NSC67781; NSC-67781;

Canonical SMILES

C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N

Isomeric SMILES

C1=CC(=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.